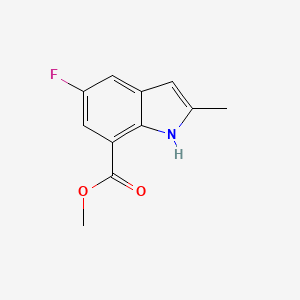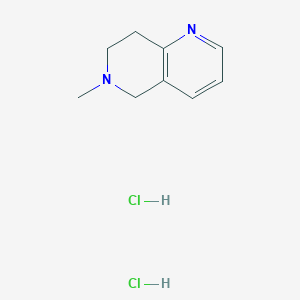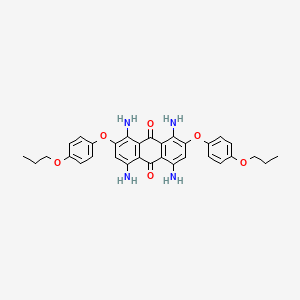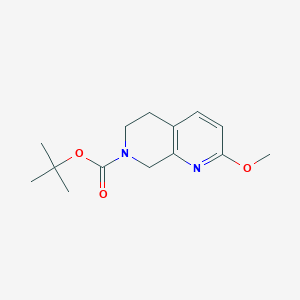![molecular formula C23H32N6O4S B13130065 3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide CAS No. 50508-08-2](/img/structure/B13130065.png)
3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide is a complex organic compound featuring a triazine ring, which is known for its applications in various fields such as medicinal chemistry and materials science. The compound’s structure includes a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with amino groups and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide typically involves multiple steps:
Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Substitution Reactions:
Coupling with Phenyl Ring: The phenyl ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of the substituted triazine derivative with N-methyl-N-phenylpropanamide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often under basic conditions or with the aid of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazine core is a common motif in the design of ligands for coordination chemistry and catalysis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The amino groups on the triazine ring can interact with biological targets, making it a useful scaffold for drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The triazine ring is a known pharmacophore in various drugs, and modifications to this structure can lead to new treatments for diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting enzymes or interacting with receptors. The triazine ring can form hydrogen bonds and other interactions with biological targets, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but lacks the N-methyl-N-phenylpropanamide moiety.
4,6-Diamino-2,2-dimethyl-1,3,5-triazine: Shares the triazine core but differs in the substitution pattern.
N-Methyl-N-phenylpropanamide: Contains the amide moiety but lacks the triazine ring.
Uniqueness
What sets 3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide apart is the combination of the triazine ring with the N-methyl-N-phenylpropanamide group. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
50508-08-2 |
|---|---|
Molekularformel |
C23H32N6O4S |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenylpropanamide;ethanesulfonic acid |
InChI |
InChI=1S/C21H26N6O.C2H6O3S/c1-21(2)25-19(22)24-20(23)27(21)17-12-9-15(10-13-17)11-14-18(28)26(3)16-7-5-4-6-8-16;1-2-6(3,4)5/h4-10,12-13H,11,14H2,1-3H3,(H4,22,23,24,25);2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
LGGDKLPMWPFPLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCC(=O)N(C)C3=CC=CC=C3)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)






